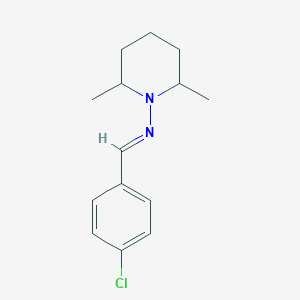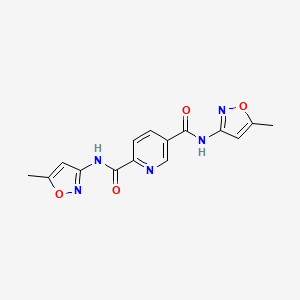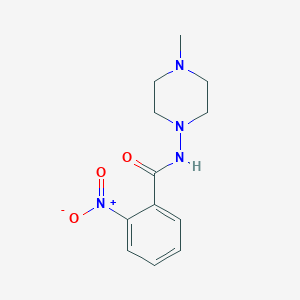
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide, also known as DTTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of compounds known as thienyl amides, which have been found to exhibit various biological activities. In
Aplicaciones Científicas De Investigación
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In recent years, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has gained significant attention in cancer research due to its ability to inhibit the growth and proliferation of cancer cells. In addition, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to possess antimicrobial properties, which could be useful in the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is not fully understood, but it has been proposed that it exerts its biological activities by modulating various signaling pathways. For instance, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of various cellular processes, including inflammation and cancer. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In addition, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide in lab experiments is its high purity and yield, which ensures reproducibility of results. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit potent biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is its high cost, which could limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide. One of the potential applications of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is in the development of new anticancer drugs. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide could be useful in the development of new anti-inflammatory and antimicrobial agents. Furthermore, future research could focus on elucidating the molecular mechanism of action of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide and identifying its molecular targets. Finally, the development of new synthesis methods for 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide could lead to the production of more cost-effective and efficient methods for obtaining pure 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide.
Métodos De Síntesis
The synthesis of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide involves the reaction between 2,5-di-tert-butyl-3-thiophenecarboxylic acid and N-phenylbutanamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide. This synthesis method has been reported in various scientific literature and has been found to yield high purity and yield of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide.
Propiedades
IUPAC Name |
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-21(2,3)18-15-16(20(25-18)22(4,5)6)11-10-14-19(24)23-17-12-8-7-9-13-17/h7-9,12-13,15H,10-11,14H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTPIGGWXICVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)CCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)







![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)